

# Structural Analysis of 4-Bromo-3,3-dimethylindolin-2-one: A Technical Overview

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## Compound of Interest

Compound Name: 4-Bromo-3,3-dimethylindolin-2-one

Cat. No.: B1523593

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available structural and chemical data for the compound **4-Bromo-3,3-dimethylindolin-2-one**. It is important to note that while this compound is commercially available, detailed experimental data, including comprehensive spectroscopic and crystallographic analyses, are not extensively reported in peer-reviewed scientific literature. This document consolidates information from chemical databases and provides context based on the known characteristics of the broader indolin-2-one class of molecules.

## Chemical Identity and Physicochemical Properties

**4-Bromo-3,3-dimethylindolin-2-one** is a halogenated derivative of the 3,3-dimethylindolin-2-one scaffold. The fundamental properties of this compound are summarized in the table below.

| Property          | Value                                   | Source          |
|-------------------|---|-----------------|
| Molecular Formula | C <sub>10</sub> H <sub>10</sub> BrNO    | PubChem[1]      |
| Molecular Weight  | 240.10 g/mol                            | PubChem[1]      |
| Canonical SMILES  | <chem>CC1(C2=C(C=CC=C2Br)NC1=O)C</chem> | PubChem[1]      |
| InChI Key         | JOYAZIZUUBNQFV-UHFFFAOYSA-N             | PubChem[1]      |
| Appearance        | Pale-yellow to yellow-brown solid       | Amadis Chemical |

## Structural Elucidation

The structure of **4-Bromo-3,3-dimethylindolin-2-one** is characterized by a bicyclic indolin-2-one core. A bromine atom is substituted at the C4 position of the aromatic ring, and two methyl groups are present at the C3 position of the lactam ring.

Key Structural Features:

- **Indolin-2-one Core:** A privileged scaffold in medicinal chemistry, known for its versatile biological activities.
- **Bromine at C4:** The presence and position of the halogen can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
- **Gem-dimethyl Group at C3:** This feature can impact the molecule's conformation and metabolic stability.

To date, no public records of a single-crystal X-ray diffraction study for **4-Bromo-3,3-dimethylindolin-2-one** are available. Such a study would provide definitive data on bond lengths, bond angles, and the three-dimensional conformation of the molecule.

## Spectroscopic Data

Detailed experimental spectroscopic data for **4-Bromo-3,3-dimethylindolin-2-one** are not readily available in the scientific literature. The following table summarizes predicted mass spectrometry data.

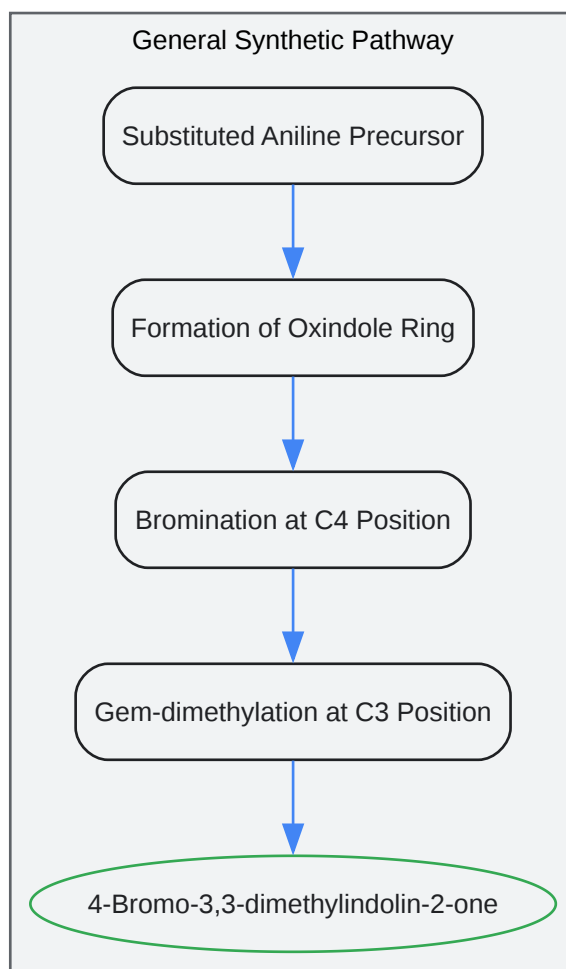
| Adduct Ion          | Predicted m/z |
|---------------------|---------------|
| [M+H] <sup>+</sup>  | 240.00186     |
| [M+Na] <sup>+</sup> | 261.98380     |

Data sourced from PubChem[1]

## Experimental Protocols: Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of **4-Bromo-3,3-dimethylindolin-2-one** is not published in readily accessible scientific journals. However, a general synthetic strategy can be postulated based on known methodologies for the synthesis of substituted indolin-2-ones.

A plausible synthetic route could involve a multi-step process, potentially starting from a substituted aniline. The following diagram illustrates a generalized workflow.



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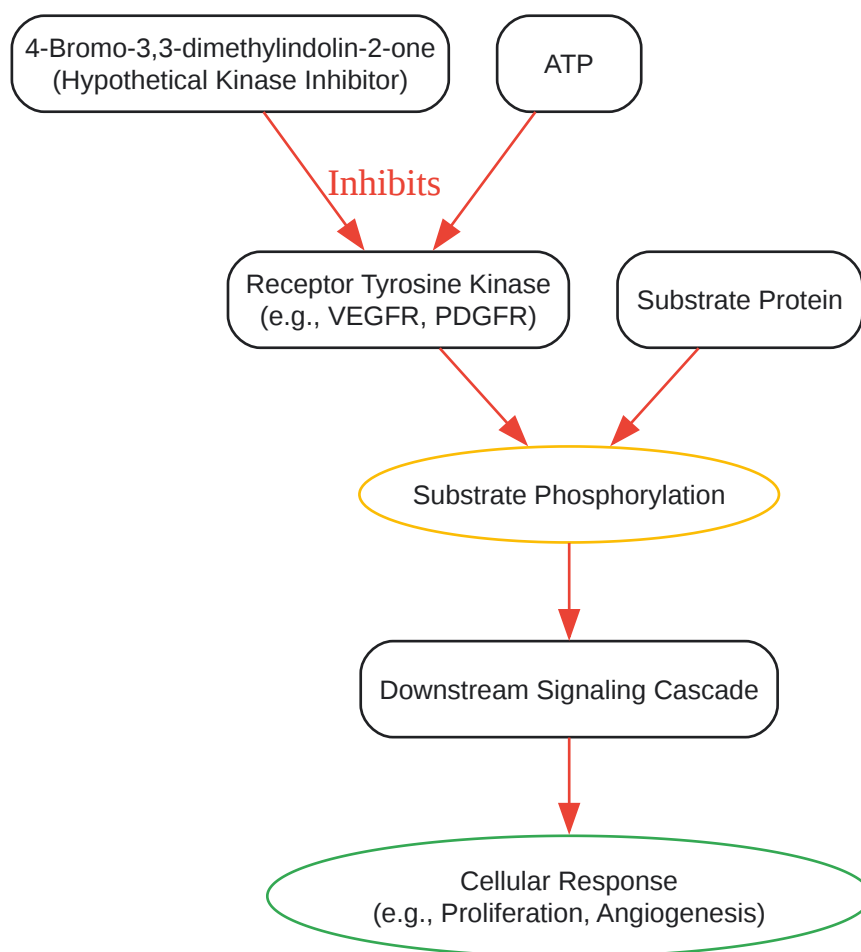
Caption: A generalized synthetic workflow for **4-Bromo-3,3-dimethylindolin-2-one**.

## Potential Biological Activity and Signaling Pathways

There is no specific biological activity or signaling pathway data reported for **4-Bromo-3,3-dimethylindolin-2-one** in the scientific literature. However, the indolin-2-one scaffold is a core component of numerous compounds with significant therapeutic properties, particularly as kinase inhibitors in oncology.

The general mechanism for many indolin-2-one-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, leading to the inhibition of downstream signaling pathways that are critical for cell proliferation and survival. A hypothetical signaling pathway

that could be targeted by a biologically active **4-Bromo-3,3-dimethylindolin-2-one** derivative is depicted below.



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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Disclaimer: The biological activity and signaling pathway information presented is based on the known functions of the broader class of indolin-2-one derivatives and is not based on experimental data for **4-Bromo-3,3-dimethylindolin-2-one** itself.

## Conclusion

**4-Bromo-3,3-dimethylindolin-2-one** is a chemical compound with a well-defined structure. However, there is a notable absence of in-depth, publicly available experimental data concerning its synthesis, structural characterization, and biological activity. For researchers and

drug development professionals, this compound may represent an unexplored chemical entity. Further investigation is required to elucidate its properties and potential therapeutic applications. The information provided herein serves as a foundational summary based on available database entries and the established knowledge of the indolin-2-one chemical class.

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## References

- 1. Design, synthesis, and biological evaluation of indolin-2-one derivatives as novel cyclin-dependent protein kinase 8 (CDK8) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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